4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling.
Wirkmechanismus
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide leads to decreased B-cell proliferation and survival, ultimately leading to the death of cancer cells or the suppression of autoimmune responses.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, leading to decreased tumor growth and increased survival rates in animal models. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in autoimmune responses. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has a favorable safety profile, with no significant toxicities observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has a favorable safety profile, allowing for high doses to be administered in animal studies. However, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations, including its limited solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including clinical trials in humans for cancer and autoimmune diseases. Further studies are needed to determine the optimal dosing and administration of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, as well as its potential for combination therapy with other anti-cancer or immunosuppressive agents. Additionally, the mechanism of action of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide on B-cell receptor signaling and other pathways needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 3-(tetrahydro-2-furanylmethoxy)aniline with ethyl 4-bromobenzoate to form the intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to form the final product, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has demonstrated potent anti-tumor activity in several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.
Eigenschaften
Produktname |
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide |
---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-ethoxy-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H23NO4/c1-2-23-17-10-8-15(9-11-17)20(22)21-16-5-3-6-18(13-16)25-14-19-7-4-12-24-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
VKWGVRCJXALJSW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.